

Handling and storage guidelines for 7-Methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methyl-1H-indazol-5-ol

Cat. No.: B1289868

[Get Quote](#)

Application Notes and Protocols: 7-Methyl-1H-indazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for **7-Methyl-1H-indazol-5-ol** is limited in publicly available literature. The following guidelines, protocols, and data are based on the known properties of structurally related indazole derivatives and general laboratory best practices for handling similar small molecules. Researchers should conduct their own validation experiments to determine the optimal conditions for their specific applications.

Compound Information

7-Methyl-1H-indazol-5-ol is a heterocyclic organic compound belonging to the indazole class. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including their roles as kinase inhibitors.^{[1][2]} The presence of the methyl and hydroxyl groups on the indazole scaffold can influence its physicochemical properties and biological target interactions.

Physicochemical Properties

The following table summarizes key physicochemical properties. Data for the parent compound, 1H-Indazol-5-ol, and a related amine are provided for comparison due to the lack of specific experimental data for **7-Methyl-1H-indazol-5-ol**.

Property	Estimated Value (7-Methyl-1H-indazol-5-ol)	1H-Indazol-5-ol[2] [3]	1H-Indazol-5-amine[4]
Molecular Formula	C ₈ H ₈ N ₂ O	C ₇ H ₆ N ₂ O	C ₇ H ₇ N ₃
Molecular Weight	148.16 g/mol	134.14 g/mol	133.15 g/mol
Appearance	White to off-white or light brown solid	White to beige crystalline powder	Not specified
Melting Point	Not available	Not available	Not available
Boiling Point	Not available	Not available	Not available
Solubility	Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol.	Not specified	17.9 µg/mL (at pH 7.4)
pKa	Not available	Data available in IUPAC Digitized pKa Dataset	Data available in IUPAC Digitized pKa Dataset
XLogP3	~1.8 (Estimated)	1.8	1.5
Hydrogen Bond Donor Count	2	2	2
Hydrogen Bond Acceptor Count	2	2	3

Handling and Storage Guidelines

Proper handling and storage are crucial for maintaining the integrity of **7-Methyl-1H-indazol-5-ol** and ensuring laboratory safety. The following guidelines are based on safety data sheets for similar indazole compounds.

Safety Precautions

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
- Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
- Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
- Dust Formation: Minimize dust generation during handling.

Storage Conditions

- Container: Store in a tightly sealed, light-resistant container.
- Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing is recommended, depending on the manufacturer's instructions.
- Inert Atmosphere: For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.
- Desiccation: Store with a desiccant to prevent moisture absorption.

Experimental Protocols

The following are general protocols for the preparation and use of **7-Methyl-1H-indazol-5-ol** in in-vitro assays.

Preparation of Stock Solutions

Due to its presumed low aqueous solubility, a concentrated stock solution should be prepared in an appropriate organic solvent.

Materials:

- **7-Methyl-1H-indazol-5-ol** solid

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Sonicator (optional)
- Sterile microcentrifuge tubes or vials

Procedure:

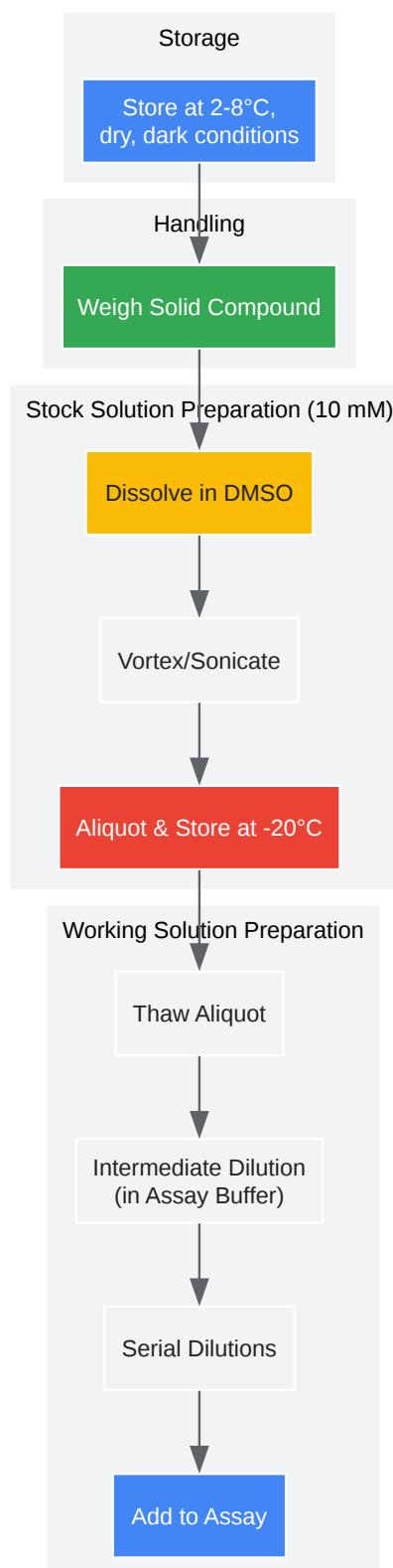
- Equilibration: Allow the container of **7-Methyl-1H-indazol-5-ol** to reach room temperature before opening to prevent condensation.
- Weighing: Accurately weigh the desired amount of the compound using an analytical balance.
- Solubilization: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
- Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
- Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Preparation of Working Solutions for In Vitro Assays

Materials:

- 10 mM stock solution of **7-Methyl-1H-indazol-5-ol** in DMSO
- Assay buffer (specific to the experiment)

Procedure:

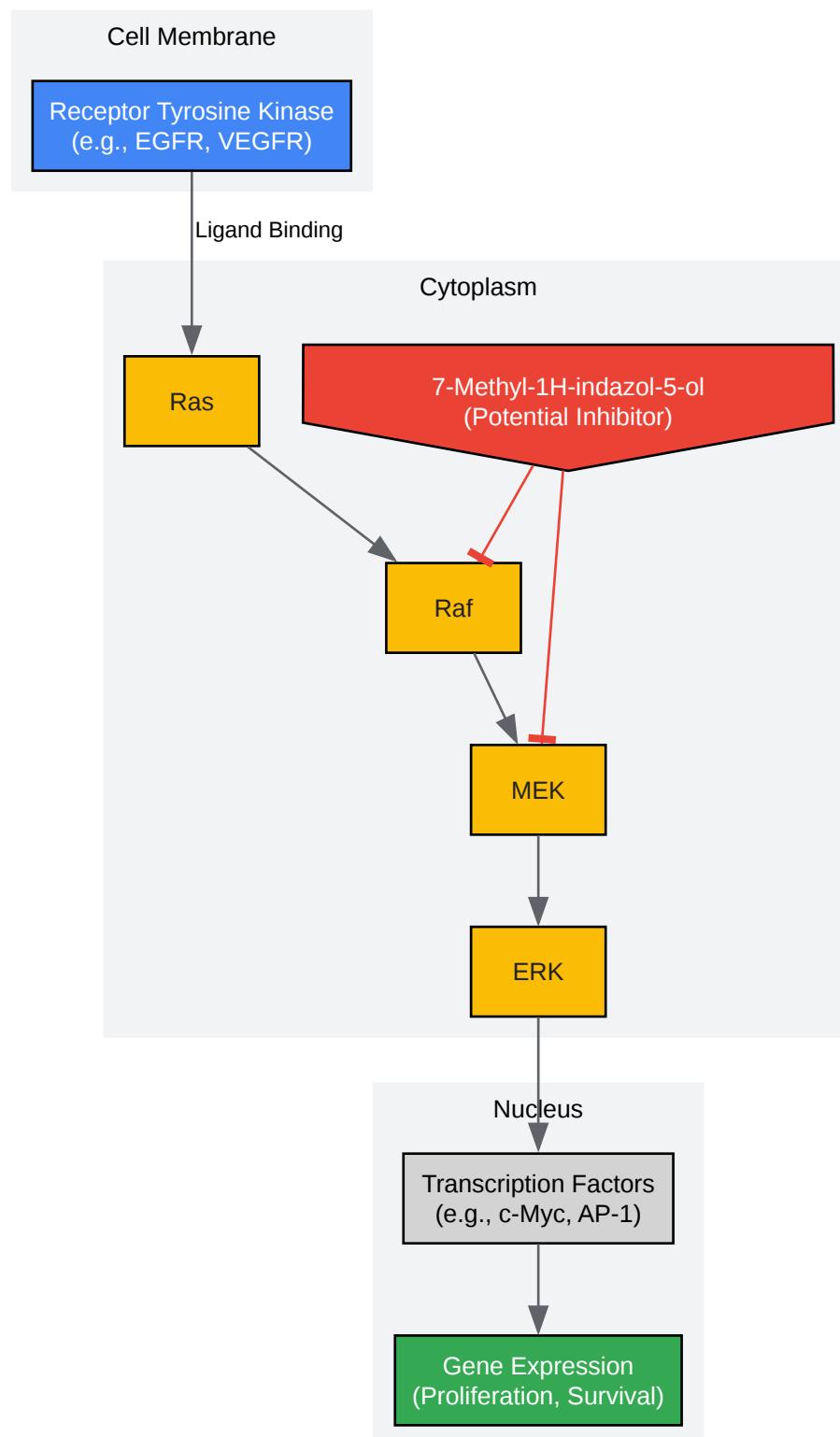

- Thawing: Thaw a single aliquot of the stock solution at room temperature.
- Intermediate Dilution: Prepare an intermediate dilution of the stock solution in the assay buffer. This step is crucial to minimize the precipitation of the compound when transferring

from a high concentration of DMSO to an aqueous buffer.

- **Serial Dilutions:** Perform serial dilutions from the intermediate solution using the assay buffer to obtain the final desired concentrations for the experiment.
- **Final DMSO Concentration:** Ensure that the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a level that affects the biological system (typically $\leq 0.5\%$).

Diagrams

General Handling and Solution Preparation Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for handling and preparing **7-Methyl-1H-indazol-5-ol** solutions.

Representative Kinase Signaling Pathway

Indazole derivatives are frequently investigated as kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that could be a potential target for **7-Methyl-1H-indazol-5-ol**.

[Click to download full resolution via product page](#)

Caption: Potential inhibitory action on a generic MAPK/ERK signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Handling and storage guidelines for 7-Methyl-1H-indazol-5-ol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1289868#handling-and-storage-guidelines-for-7-methyl-1h-indazol-5-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com